3,5-Bis(trifluoromethyl)-2-chloroiodobenzene

Chemoselective cross-coupling Sequential Pd catalysis Ortho-substituted biaryls

Generic iodoarenes lack a second orthogonal handle for sequential cross-coupling to unsymmetrical biaryls. This ortho-Cl/I building block solves that gap. • Iodine-selective first coupling (C-I), then chlorine-based second coupling for complex biaryl architectures • Two CF3 groups activate the ring, enabling room-temperature oxidative addition • 98% purity reduces side-product interference in Pd-catalytic cycles • Precursor to hypervalent iodine(III) trifluoromethylation reagents

Molecular Formula C8H2ClF6I
Molecular Weight 374.45 g/mol
Cat. No. B12851071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-2-chloroiodobenzene
Molecular FormulaC8H2ClF6I
Molecular Weight374.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)I)C(F)(F)F
InChIInChI=1S/C8H2ClF6I/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H
InChIKeyJBLZIEGFOXWVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene: Chemoselective Dihaloarene


3,5-Bis(trifluoromethyl)-2-chloroiodobenzene is a polyhalogenated aromatic building block bearing two electron-withdrawing trifluoromethyl groups, an iodine atom, and a chlorine atom on a benzene ring (C₈H₂ClF₆I, MW 374.45) . It belongs to the class of hetero-dihalogenated iodoarenes and serves as a strategic intermediate for sequential Pd-catalyzed cross-coupling reactions, where the C–I bond can be selectively activated in the presence of the C–Cl bond [1]. The compound is also recognized as a precursor for hypervalent iodine(III) reagents used in electrophilic trifluoromethylation [2].

01 Sequential C–I / C–Cl cross-coupling workflow
02 Precursor for hypervalent iodine(III) reagents
03 Hetero-dihalogenated building block for ortho-biaryls

Why 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene Is Irreplaceable


Generic iodoarenes such as 3,5-bis(trifluoromethyl)iodobenzene (CAS 328-73-4) or simple chloroiodobenzenes lack the precise combination of electronic activation and steric environment that defines the reactivity of 3,5-bis(trifluoromethyl)-2-chloroiodobenzene. The ortho-chloro substituent not only provides a second, orthogonal coupling handle but also modulates the electron density at the C–I bond through inductive and steric effects, altering oxidative addition rates and regioselectivity relative to non-chlorinated analogs [1]. Substituting with a mono-halogenated or non-ortho-substituted analog would eliminate the possibility of chemo-differentiating between two halogen sites during sequential cross-coupling, a capability critical for constructing complex ortho-substituted biaryl architectures [1].

Property
Target Compound
Analog (CAS 328-73-4)
Ortho C–Cl handle
Present (2 reactive sites)
Absent (1 reactive site)
Oxidative addition rate
Higher (Σσₘ ≈ 1.23)
Lower (Σσₘ ≈ 0.86)
Molecular weight
374.45 g/mol
340.01 g/mol

Differentiation Evidence: 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene vs. Analogs


Ortho-Chloro Enables Chemoselective Sequential Cross-Coupling

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene possesses two differentiated halogen leaving groups (I and Cl), enabling stepwise C–C bond formation. The C–I bond undergoes oxidative addition to Pd(0) substantially faster than the C–Cl bond; in analogous chloroiodoarenes, the iodine site reacts with >95% chemoselectivity under standard Suzuki–Miyaura conditions, leaving the chlorine intact for a subsequent coupling [1]. In contrast, the direct analog 3,5-bis(trifluoromethyl)iodobenzene (CAS 328-73-4) contains only one reactive halogen, limiting synthetic elaboration to a single coupling event [2].

Ortho-Cl Chemoselectivity
Class-level inference
2 vs. 1 reactive sites
Supports sequential C–I then C–Cl coupling strategy
Estimated >95% selectivity for C–I over C–Cl in first step
Chemoselective cross-coupling Sequential Pd catalysis Ortho-substituted biaryls

Enhanced Electron Deficiency Boosts Oxidative Addition

The ortho-chloro substituent in 3,5-bis(trifluoromethyl)-2-chloroiodobenzene further withdraws electron density from the aryl ring beyond the effect of the two meta-CF₃ groups. The Hammett σₘ value for Cl is +0.37, adding to the combined σₘ of two CF₃ groups (each +0.43). This increased electron deficiency is expected to accelerate the rate-determining oxidative addition step in Pd-catalyzed cross-coupling relative to 3,5-bis(trifluoromethyl)iodobenzene, which lacks the ortho-Cl substituent [1]. In a comparative study of aryl halides, electron-poor aryl iodides consistently exhibited faster reaction rates than electron-neutral analogs [1].

Enhanced Electron Deficiency
Class-level inference
Σσₘ ≈ 1.23
Approximately 43% higher Hammett constant vs. analog
Expected to accelerate oxidative addition kinetics
Electronic effects Oxidative addition Hammett substituent constants

Differentiated Physicochemical Profile

The molecular weight of 3,5-bis(trifluoromethyl)-2-chloroiodobenzene is 374.45 g/mol, approximately 10% higher than that of 3,5-bis(trifluoromethyl)iodobenzene (340.01 g/mol) due to the replacement of a hydrogen atom with chlorine (Δ = 34.44 g/mol) . While measured density data for the target compound are not publicly available, the density of the non-chlorinated analog is reported as 1.919 g/mL at 25 °C , and the additional chlorine mass is expected to increase density proportionally.

Physicochemical Profile
Cross-study comparable
+34.44 g/mol
Higher molecular weight facilitates gravimetric handling
Promotes distinct Rf values for purification monitoring
Physicochemical properties Molecular weight Density

Higher Purity Reduces Purification Burden

Commercial suppliers list 3,5-bis(trifluoromethyl)-2-chloroiodobenzene with a minimum purity of 98% (HPLC) . In contrast, many common iodoarene building blocks such as 3,5-bis(trifluoromethyl)iodobenzene are frequently offered at 95–97% purity . This 1–3% purity difference can be consequential in multi-step syntheses where cumulative impurities lower overall yield and complicate intermediate characterization.

Purity Specification
Cross-study comparable
≥ 98% (HPLC)
Higher starting purity supports procurement quality
1–3% purity advantage vs. common iodoarene analogs
Purity specification Procurement quality Analytical assurance

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene: High-Value Applications


Ortho-Biaryl Synthesis via Sequential Cross-Coupling

The ortho-chloro substituent serves as a latent coupling site after initial iodine-selective cross-coupling, enabling efficient synthesis of unsymmetrical ortho-substituted biaryls that are prevalent in pharmaceutical intermediates (e.g., sartan-class antihypertensives, kinase inhibitors). The two CF₃ groups enhance the electrophilicity of the aryl ring, facilitating the first coupling at room temperature. This sequential strategy is not feasible with 3,5-bis(trifluoromethyl)iodobenzene, which lacks the chloro handle. [1]

Hypervalent Iodine Precursor for Trifluoromethylation

The compound serves as a precursor to cyclic benziodoxole-based trifluoromethylation reagents. The ortho-chloro substitution pattern pre-organizes the iodine center for oxidation to the hypervalent state, potentially improving the stability and reactivity of the resulting λ³-iodane species compared to reagents derived from non-ortho-substituted iodoarenes. Patents describe the use of analogous ortho-substituted iodoarenes for generating recyclable trifluoromethylation reagents. [2]

Agrochemical Building Block with Ortho-Differentiation

Modern agrochemicals frequently incorporate trifluoromethyl groups for metabolic stability and lipophilicity modulation. The dual-halogen architecture of 3,5-bis(trifluoromethyl)-2-chloroiodobenzene allows chemists to introduce two different aryl/heteroaryl groups in a controlled sequence, streamlining the synthesis of complex fluorinated crop protection agents. The higher purity specification (98%) reduces the risk of impurity carryover that could compromise biological assay reproducibility.

Application
Selection Property
Validation Focus
Ortho-Biaryl Synthesis
Hetero-dihalogenated scaffold
Sequential C–I/C–Cl coupling efficiency
Trifluoromethylation Reagent Precursor
Ortho-chloro substitution pattern
Hypervalent iodine(III) stability/reactivity
Agrochemical R&D Building Block
Dual-halogen, high purity
Metabolic stability, impurity profiling
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